

# An In-Depth Technical Guide to Perrhenic Acid (HReO<sub>4</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Perrhenic acid*

Cat. No.: *B083028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **perrhenic acid** (HReO<sub>4</sub>), a significant compound of rhenium. It details its nomenclature, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and industrial processes.

## Nomenclature and Identification

The compound with the formula HReO<sub>4</sub> is most commonly known as **perrhenic acid**. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is hydroxy(trioxo)rhenium<sup>[1]</sup>. The term "**perrhenic acid**" is widely used, and for most applications, it is used interchangeably with its anhydride, rhenium(VII) oxide (Re<sub>2</sub>O<sub>7</sub>)<sup>[2]</sup>.

| Identifier        | Value                                                    |
|-------------------|----------------------------------------------------------|
| IUPAC Name        | hydroxy(trioxo)rhenium[1]                                |
| Common Name       | Perrhenic acid[2]                                        |
| Synonyms          | Hydrogen perrhenate, Hydrogen tetraoxorhenate(VII)[1][3] |
| CAS Number        | 13768-11-1[4]                                            |
| Molecular Formula | HReO <sub>4</sub> [4]                                    |
| InChI Key         | UGSFIVDHFJJCBJ-UHFFFAOYSA-M[1][4]                        |
| SMILES String     | O--INVALID-LINK--(=O)=O[1][4]                            |

## Physicochemical and Structural Properties

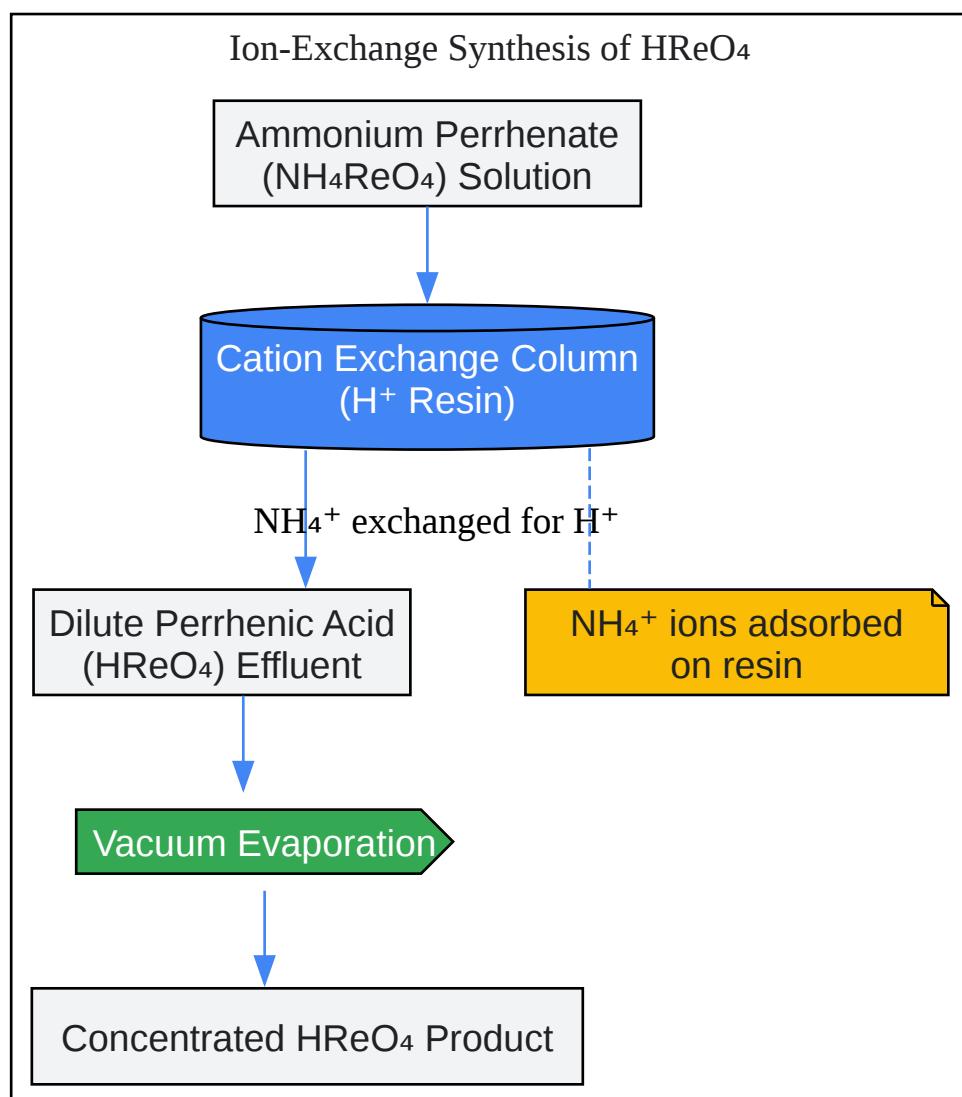
**Perrhenic acid** is typically supplied as a colorless or slightly yellow aqueous solution[5]. While the formula HReO<sub>4</sub> suggests a simple tetrahedral structure, which exists in the gaseous phase, the solid-state structure is more complex. Crystalline **perrhenic acid** has the formula [O<sub>3</sub>Re-O-ReO<sub>3</sub>(H<sub>2</sub>O)<sub>2</sub>], featuring both tetrahedral and octahedral rhenium centers with coordinated water molecules[2].

Table 1: Quantitative Properties of **Perrhenic Acid**

| Property      | Value                                                      |
|---------------|------------------------------------------------------------|
| Molar Mass    | 251.21 g/mol [1][4]                                        |
| Appearance    | Colorless or yellow liquid (in aqueous solution)<br>[1][5] |
| Density       | ~2.16 g/mL (for 75-80 wt. % solution at 25 °C)[4]          |
| Melting Point | 115 - 125 °C[6]                                            |
| Solubility    | Highly soluble in water[5]                                 |

## Synthesis and Experimental Protocols

High-purity **perrhenic acid** is crucial for its applications, especially in catalysis.<sup>[5]</sup> Several methods are employed for its synthesis, differing in starting materials, complexity, and product purity.


One of the most direct methods involves the oxidation of metallic rhenium or its oxides.

- Objective: To prepare **perrhenic acid** from elemental rhenium.
- Materials:
  - Rhenium metal powder
  - Concentrated nitric acid ( $\text{HNO}_3$ ) or 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ )<sup>[5][7]</sup>
  - Reaction flask with reflux condenser
- Methodology:
  - Place the rhenium metal powder into the reaction flask.
  - Carefully add the oxidizing agent (concentrated  $\text{HNO}_3$  or  $\text{H}_2\text{O}_2$ ) in small portions. The reaction can be vigorous and exothermic, so temperature control is essential to prevent volatilization and loss of rhenium.<sup>[7]</sup>
  - Once the initial vigorous reaction subsides, gently heat the flask and reflux the mixture until the solution becomes colorless, indicating the complete oxidation of rhenium.<sup>[8]</sup>
  - If nitric acid is used, any excess may need to be removed to obtain pure **perrhenic acid**.  
<sup>[7]</sup>

This method is widely used in industry to produce high-purity **perrhenic acid** from ammonium perrhenate ( $\text{NH}_4\text{ReO}_4$ ) solutions.<sup>[5]</sup>

- Objective: To convert ammonium perrhenate into **perrhenic acid**.
- Materials:
  - Ammonium perrhenate solution

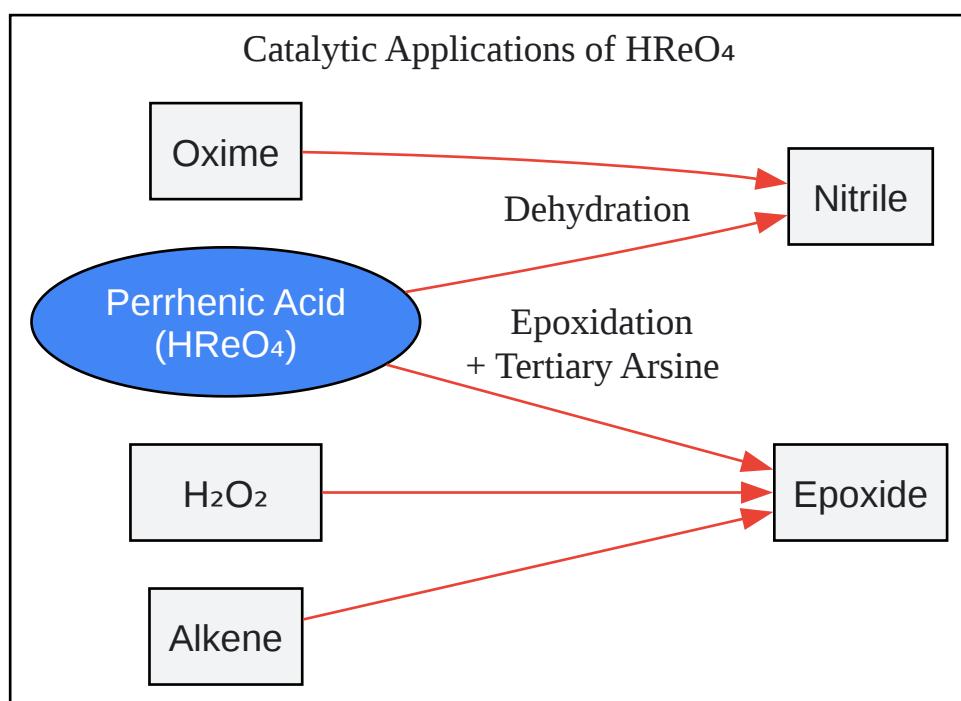
- Strongly acidic cation exchange resin (H<sup>+</sup> form)
- Ion-exchange column
- Methodology:
  - Prepare the ion-exchange column with the H<sup>+</sup> form cation exchange resin.
  - Pass the ammonium perrhenate solution through the column at a controlled temperature, typically between 30-50 °C.[5]
  - During this process, the NH<sub>4</sub><sup>+</sup> ions are adsorbed by the resin, while the ReO<sub>4</sub><sup>-</sup> anions pass through with H<sup>+</sup> ions from the resin, forming an aqueous solution of **perrhenic acid** (HReO<sub>4</sub>).[5][7]
  - The resulting effluent is a dilute solution of **perrhenic acid**, which can be concentrated via evaporation under reduced pressure to achieve the desired concentration.[5]



[Click to download full resolution via product page](#)

Ion-Exchange workflow for HReO<sub>4</sub> synthesis.

## Applications in Research and Industry


**Perrhenic acid** and its precursor, rhenium(VII) oxide, are versatile reagents and catalysts with significant applications in both academic research and industrial manufacturing.

**Perrhenic acid** is a precursor to a variety of homogeneous and heterogeneous catalysts.[\[2\]](#)

- Hydrogenation and Hydrocracking: Combined with platinum on a support, **perrhenic acid** creates a catalyst used extensively in the petroleum industry for hydrogenation and

hydrocracking processes.[2][9]

- Epoxidation of Alkenes: In combination with tertiary arsines, it forms an effective catalytic system for the epoxidation of alkenes using hydrogen peroxide as the oxidant.[2][4]
- Dehydration Reactions: It catalyzes the dehydration of oximes and amides to form nitriles.[2][4]
- Organic Synthesis: Rhenium(VII) oxide, which readily forms **perrhenic acid** in the presence of water, is noted for its dual Lewis and Brønsted acid-like reactivity, catalyzing reactions such as the formation of acetals from hemiacetals.[10][11]



[Click to download full resolution via product page](#)

Selected catalytic pathways involving HReO<sub>4</sub>.

- Precursor to Rhenium Compounds: **Perrhenic acid** is the primary raw material for nearly all other rhenium compounds.[10]
- X-ray Targets: It is utilized in the manufacturing of X-ray targets.[2][9]

- Superconducting Materials: The acid is also used in the preparation of highly conducting and superconducting synthetic metals.[4]

## Safety and Handling

**Perrhenic acid** is a strong, corrosive acid.

- Hazards: It causes severe skin burns and eye damage.[1] Inhalation may lead to corrosive injuries to the respiratory tract.[1]
- Handling: It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, inside a chemical fume hood.[6]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, designated as a corrosives area.[6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Perrhenic acid | HO<sub>4</sub>Re | CID 83718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perrhenic acid - Wikipedia [en.wikipedia.org]
- 3. labnovo.com [labnovo.com]
- 4. Perrhenic acid 75-80wt. H<sub>2</sub>O 13768-11-1 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Perrhenic acid(13768-11-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perrhenic acid | 13768-11-1 [chemicalbook.com]
- 10. Rhenium(VII) oxide - Wikipedia [en.wikipedia.org]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Perrhenic Acid (HReO<sub>4</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083028#iupac-name-for-hre04]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)